1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid - 1363383-10-1

1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid

Catalog Number: EVT-1664145
CAS Number: 1363383-10-1
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Transformation of Alkyl (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetates: One method involves the transformation of alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate with various nucleophiles, followed by cyclization to form the desired pyrazolo[4,3-c]pyridine-7-carboxylates. []
  • Sonogashira Coupling and Cyclization: Another approach utilizes Sonogashira coupling reactions with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, followed by cyclization reactions with tert-butylamine or under silver-triflate catalysis to generate diversely substituted 1H-pyrazolo[4,3-c]pyridines. []
  • Cyclization of Pyrazole Intermediates: A different route involves the synthesis of pyrazole intermediates, such as ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate, and their subsequent cyclization with N-nucleophiles to yield the targeted pyrazolo[4,3-c]pyridine-7-carboxylates. []
  • Other Methods: The literature also describes the synthesis of related compounds, like 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines, using 4-amino-3-aryl-5-mercapto-s-1,2,4-triazoles and 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids. []
Mechanism of Action
  • Inhibition of Enzymes: Certain pyrazolo[4,3-c]pyridine derivatives have exhibited inhibitory activity against enzymes like phosphodiesterase-5 (PDE5) [, ], spleen tyrosine kinase (SYK) [], and phosphodiesterase-4 (PDE4) []. The specific interactions with the target enzyme active site determine the inhibitory potency and selectivity.
  • Receptor Antagonism: Some analogues have demonstrated antagonistic effects at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, potentially impacting neurotransmission and offering therapeutic possibilities for neurological disorders. []
Applications
  • Antimicrobial Agents: Research has focused on developing pyrazolo[4,3-c]pyridine derivatives with potent antibacterial and antifungal properties. [, ] These compounds could potentially address the growing threat of antimicrobial resistance.
  • Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases. [] This activity may stem from their ability to modulate inflammatory pathways or inhibit the production of inflammatory mediators.
  • Anticancer Agents: The exploration of pyrazolo[4,3-c]pyridine derivatives as potential anticancer agents is an active research area. [] Studies have shown that some derivatives can inhibit cancer cell growth, induce apoptosis, and modulate signaling pathways implicated in cancer development.

Alkyl [(Z)-4-Dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate

    Compound Description: This compound serves as a crucial starting material in the synthesis of 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid derivatives. It undergoes transformations with various nucleophiles, leading to the formation of substituted pyrazole intermediates that can be further cyclized to yield the desired pyrazolo[4,3-c]pyridine scaffold .

    Relevance: This compound represents a key intermediate in the synthetic pathway towards 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid derivatives. Its structure contains the pyrazole ring, which is directly incorporated into the final pyrazolo[4,3-c]pyridine structure through a series of chemical transformations .

Alkyl [4-(substituted amino)methylidene-4,5-dihydro-1H-pyrazol-3-yl]acetates

    Compound Description: This class of compounds represents intermediates generated by reacting Alkyl [(Z)-4-Dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate with N-nucleophiles. These intermediates possess a substituted amino group at the 4-position of the pyrazole ring, which can be further manipulated to introduce diverse functionalities .

    Relevance: These compounds are structurally related to 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid through their shared pyrazole ring system, representing a crucial step closer to the target structure. The variation in substituents on the amino group allows for the exploration of structure-activity relationships within the pyrazolopyridine series .

Alkyl (4-heteroarylmethylidene-4,5-dihydro-1H-pyrazol-3-yl)acetates

    Compound Description: This compound class emerges from reacting Alkyl [(Z)-4-Dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate with C-nucleophiles. Their distinct feature is the presence of a heteroaryl group attached to the 4-position of the pyrazole ring, contributing to the diversity of potential substitutions on the pyrazolopyridine scaffold .

    Relevance: These compounds share a close structural resemblance to 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid, differing only in the presence of the carboxylic acid group on the pyridine ring of the latter. The incorporation of diverse heteroaryl groups at the 4-position further expands the structural diversity within this chemical class .

2H-pyrazolo[4,3-c]pyridine-7-carboxylates

    Compound Description: This class of compounds represents the final products obtained after the cyclization of alkyl [4-(substituted amino)methylidene-4,5-dihydro-1H-pyrazol-3-yl]acetates. They represent a core structure of various bioactive molecules and can be further modified at different positions to fine-tune their pharmacological properties .

    Relevance: These compounds are closely related to 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid, differing primarily in the nature of the substituent at the 7-position. While the target compound possesses a carboxylic acid group, this class features various ester groups, highlighting the versatility of the synthetic route in accessing diverse analogs within this family .

Ethyl 3-Oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

    Compound Description: This specific group of 2H-pyrazolo[4,3-c]pyridine-7-carboxylates is synthesized from a specific starting material, ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate, reacted with various N-nucleophiles. These compounds showcase the potential for introducing structural diversity at the 2-position of the pyrazolopyridine ring system .

    Relevance: These compounds are closely related to 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid, exhibiting the same core structure with modifications at the 2- and 7-positions. The presence of a phenyl ring at the 2-position and an ethyl ester group at the 7-position exemplifies the potential for structural variations around the 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid scaffold .

    Compound Description: This compound class is investigated for its antidepressant and anxiolytic properties. Notably, the ethers of 2,6-dimethyl-4-phenyl-hydrazine nicotinic acids serve as intermediates in the synthesis of these biologically active pyrazolo[4,3-c]pyridine derivatives .

    Relevance: These compounds are structurally related to 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid, sharing the same core pyrazolo[4,3-c]pyridine structure. The presence of specific substituents, such as methyl groups at the 4 and 6 positions and a phenylhydrazine moiety at the 2 position, highlights the potential for designing analogs with distinct pharmacological activities around the central scaffold of 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid .

    Compound Description: This class encompasses two isomeric forms of pyrazolopyridines with variations in the fusion of the pyrazole and pyridine rings. These compounds are distinguished by the presence of an aryl group at the 3-position and an acetyl group at the 4-position of the pyrazolopyridine core .

    Relevance: These compounds are structurally related to 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid as they exemplify the structural diversity achievable within the broader pyrazolopyridine class. The varying fusion patterns of the pyrazole and pyridine rings, along with the aryl and acetyl substituents, demonstrate the potential for exploring different substitution patterns around the core structure of 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid .

3,6-dimethyl-1-phenyl-1H-pyrazolo[4,3-c] pyridine-4-ones and 3,6-dimethyl-1-phenyl-1H-pyrazolo[4,3-c] pyridine-4-thiones

    Compound Description: This series consists of two closely related classes, differentiated by the presence of either an oxygen atom (pyridine-4-ones) or a sulfur atom (pyridine-4-thiones) at the 4-position. These compounds were synthesized and evaluated for their inotropic activity .

    Relevance: These compounds are structurally related to 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid through their shared pyrazolo[4,3-c]pyridine framework. The presence of a phenyl group at the 1-position and methyl groups at the 3 and 6 positions further defines their structural similarity. The variation between an oxygen or sulfur atom at the 4-position emphasizes the potential for subtle structural changes impacting the biological activity of analogs within the broader class of 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid .

Properties

CAS Number

1363383-10-1

Product Name

1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid

IUPAC Name

1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)(H,11,12)

InChI Key

VIDRUOOHHCMNMP-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=C(C=N1)C(=O)O

Canonical SMILES

C1=C2C=NNC2=C(C=N1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.